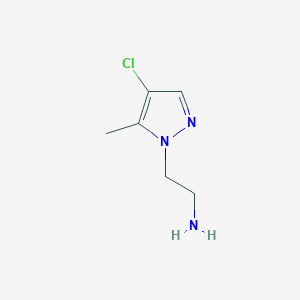
2-(4-chloro-5-methyl-1H-pyrazol-1-yl)ethanamine
Overview
Description
2-(4-chloro-5-methyl-1H-pyrazol-1-yl)ethanamine is a chemical compound with the molecular formula C6H10ClN3. It is also known as this compound hydrochloride .
Synthesis Analysis
Pyrazole compounds, including this compound, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A study has reported the successful synthesis of some hydrazine-coupled pyrazoles, and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques like 1H NMR . The compound is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
Pyrazole compounds, including this compound, are known for their diverse pharmacological effects and are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using techniques like 1H NMR . The compound appears as a light yellow solid .Scientific Research Applications
Synthesis and Structural Applications
A review focused on the contributions to the synthesis and chemistry of hexasubstituted pyrazolines presents a synthetic route to pentasubstituted 2H-pyrazoles, serving as key starting materials for several unique series of highly substituted pyrazolines. This process facilitates the synthesis of hexasubstituted cyclopropanes and hydroperoxy substituted pyrazolines, demonstrating effective oxygen-atom transfer reagents and routes for synthesizing 3-hydroxy-1,2-dioxolanes (Baumstark, Vásquez, & Mctush-Camp, 2013).
The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones is highlighted for its value as a building block in the synthesis of heterocyclic compounds, such as pyrazolo-imidazoles and thiazoles. This versatility underlines the compound's importance in creating a broad spectrum of heterocyclic compounds and dyes, showcasing its potential for innovative transformations (Gomaa & Ali, 2020).
Medicinal Chemistry and Biological Activities
A concise review on the synthesis of pyrazole heterocycles elaborates on the role of the pyrazole moiety in biologically active compounds. Pyrazoles are utilized extensively as synthons in organic synthesis, possessing a wide range of biological activities such as anticancer, anti-inflammatory, and antimicrobial effects. This review underscores the pyrazole's significance in medicinal chemistry, especially following the success of pyrazole COX-2 inhibitors (Dar & Shamsuzzaman, 2015).
Methyl linked pyrazoles are emphasized for their potent medicinal scaffolds, exhibiting a wide spectrum of biological activities. The review sheds light on detailed synthetic approaches for methyl substituted pyrazoles and their medical significances, positioning them as crucial for developing new leads with high efficacy and reduced microbial resistance (Sharma et al., 2021).
properties
IUPAC Name |
2-(4-chloro-5-methylpyrazol-1-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3/c1-5-6(7)4-9-10(5)3-2-8/h4H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAIMJXXDZJNMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CCN)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Chloro[2-(dicyclohexylphosphino)-2'-(N,N-dimethylamino))-1,1'-biphenyl]gold(I)](/img/structure/B3089648.png)

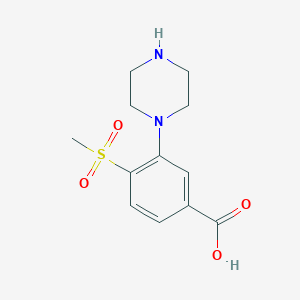

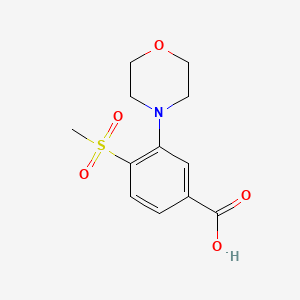

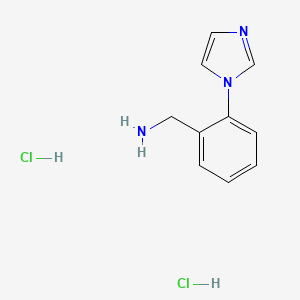
![1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride](/img/structure/B3089688.png)



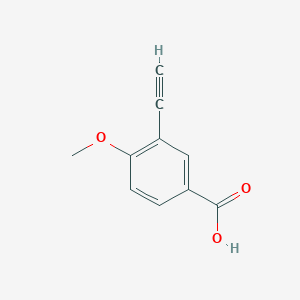

amine dihydrochloride](/img/structure/B3089732.png)